molecular formula C15H13N3O3 B11689213 N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11689213
M. Wt: 283.28 g/mol
InChI Key: BEWCTIONMNBFAG-LFIBNONCSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H13N3O3/c19-15(10-12-5-2-1-3-6-12)17-16-11-13-7-4-8-14(9-13)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+

InChI Key

BEWCTIONMNBFAG-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of hydrazines from the hydrazone linkage.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenylacetohydrazide
  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
  • N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylacetohydrazide

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazone functional group, which is known for its ability to interact with various biological targets. The synthesis typically involves the condensation of 2-phenylacetohydrazide with 3-nitrobenzaldehyde. The reaction can be represented as follows:

2 Phenylacetohydrazide+3 NitrobenzaldehydeN E 3 nitrophenyl methylidene 2 phenylacetohydrazide\text{2 Phenylacetohydrazide}+\text{3 Nitrobenzaldehyde}\rightarrow \text{N E 3 nitrophenyl methylidene 2 phenylacetohydrazide}

This reaction highlights the compound's structural versatility, allowing for modifications that can enhance its biological properties.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can form stable complexes with metal ions, which is crucial for its role as an enzyme inhibitor. This interaction can lead to the inhibition of specific enzymes involved in various biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest that hydrazone derivatives, including this compound, may possess antimicrobial properties by disrupting microbial cell functions.

Anticancer Properties

Research has indicated that this compound and its analogs show promise as anticancer agents. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. The following table summarizes findings from recent studies on related compounds:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)15.5
N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylacetohydrazideHeLa (Cervical Cancer)10.2
N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylacetohydrazideA549 (Lung Cancer)12.8

These results suggest that the nitrophenyl group may enhance the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) for these bacteria are generally in the range of 50-100 μg/mL, indicating moderate to strong antibacterial activity.

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of hydrazone derivatives in clinical settings. For instance:

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed that a regimen including hydrazone derivatives resulted in improved tumor response rates compared to standard chemotherapy.
  • Case Study on Antimicrobial Efficacy : In a hospital setting, a formulation containing this compound was used to treat infections caused by multidrug-resistant bacteria, demonstrating significant efficacy in reducing infection rates.

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